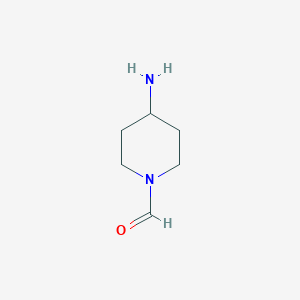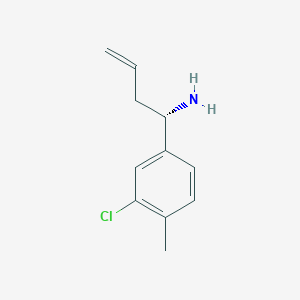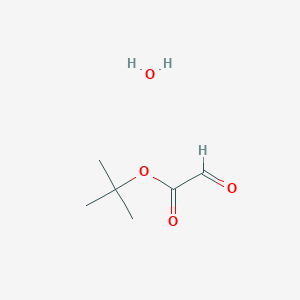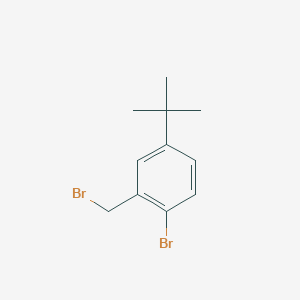
4-Aminopiperidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminopiperidine-1-carbaldehyde is an organic compound with the molecular formula C₆H₁₂N₂O. It is a derivative of piperidine, a six-membered heterocyclic amine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Aminopiperidine-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of piperidine with formamide under specific conditions to introduce the aldehyde group at the 1-position . Another method includes the use of Vilsmeier-Haack reagent for the chloroformylation of pyrimidine oxo derivatives, followed by substitution of the chlorine atom with an amino group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and amination, often catalyzed by specific reagents to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Aminopiperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Aplicaciones Científicas De Investigación
4-Aminopiperidine-1-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Aminopiperidine-1-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit viral entry by targeting viral hemagglutinin, thereby preventing the virus from infecting host cells . Additionally, it undergoes N-dealkylation catalyzed by cytochrome P450 enzymes, which is a key step in its metabolic pathway .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A parent compound with a similar structure but lacks the aldehyde and amino groups.
4-Aminopiperidine: Similar structure but without the aldehyde group.
3-Alkyl-4-aminopiperidines: Chiral derivatives with varying alkyl groups.
Uniqueness
4-Aminopiperidine-1-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C6H12N2O |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
4-aminopiperidine-1-carbaldehyde |
InChI |
InChI=1S/C6H12N2O/c7-6-1-3-8(5-9)4-2-6/h5-6H,1-4,7H2 |
Clave InChI |
IHERZVGWOOXGGV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-Dioxo-1,2-dihydropyrido[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B13122708.png)






![(Z)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-(4-nitrophenyl)-3-phenylprop-2-en-1-one](/img/structure/B13122745.png)



![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13122765.png)

![6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol](/img/structure/B13122784.png)
